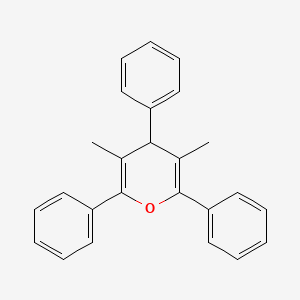
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran: is an organic compound belonging to the pyran family. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This specific compound is characterized by its three phenyl groups and two methyl groups attached to the pyran ring, making it a highly substituted derivative of pyran.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran can be achieved through various synthetic routes. One common method involves the condensation of benzalacetophenone with acetophenone in the presence of a strong acid like fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) followed by refluxing for an hour . The product is then crystallized and purified.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
化学反応の分析
Types of Reactions
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the pyran ring.
科学的研究の応用
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran has several scientific research applications:
作用機序
The mechanism of action of 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: This compound has similar structural features but lacks the phenyl groups, making it less complex.
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: This derivative has hydroxyl groups instead of phenyl groups, which significantly alters its chemical properties.
Tetrahydropyran: A simpler pyran derivative with a saturated ring, used primarily as a protecting group in organic synthesis.
Uniqueness
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. The presence of three phenyl groups and two methyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
91404-18-1 |
|---|---|
分子式 |
C25H22O |
分子量 |
338.4 g/mol |
IUPAC名 |
3,5-dimethyl-2,4,6-triphenyl-4H-pyran |
InChI |
InChI=1S/C25H22O/c1-18-23(20-12-6-3-7-13-20)19(2)25(22-16-10-5-11-17-22)26-24(18)21-14-8-4-9-15-21/h3-17,23H,1-2H3 |
InChIキー |
YBPXSEZFUAORIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=C(C1C2=CC=CC=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
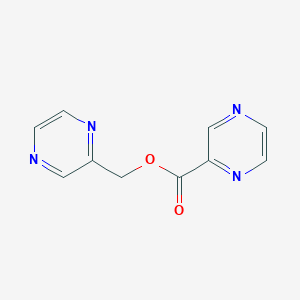
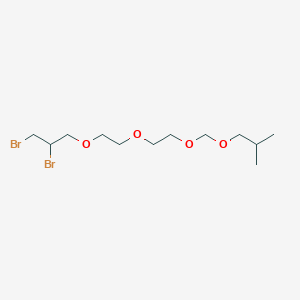

![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
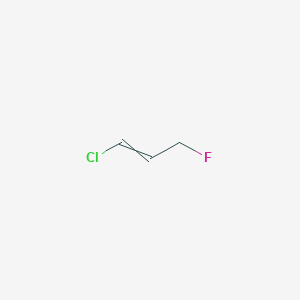
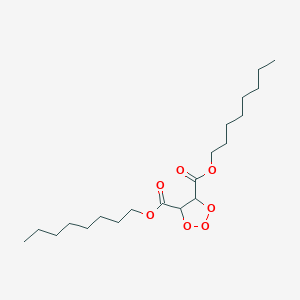
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
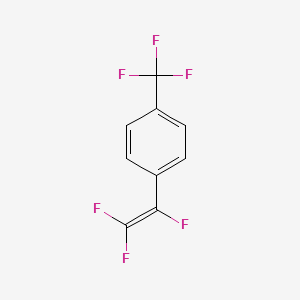
![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
